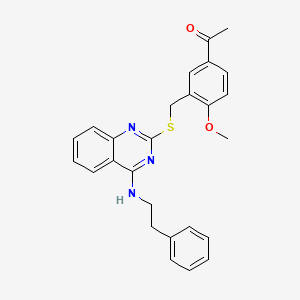

1-(4-Methoxy-3-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)phenyl)ethanone

Description

1-(4-Methoxy-3-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)phenyl)ethanone is a quinazoline-based compound featuring a phenethylamino group, a thioether linkage, and a methoxyphenyl ethanone moiety. Quinazoline derivatives are known for their pharmacological relevance, particularly as kinase inhibitors, antimicrobial agents, and anticancer candidates . The compound’s synthesis typically involves multi-step reactions, such as condensation of anthranilic acid derivatives with isothiocyanates, followed by functionalization of the quinazolinone core .

Properties

IUPAC Name |

1-[4-methoxy-3-[[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O2S/c1-18(30)20-12-13-24(31-2)21(16-20)17-32-26-28-23-11-7-6-10-22(23)25(29-26)27-15-14-19-8-4-3-5-9-19/h3-13,16H,14-15,17H2,1-2H3,(H,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJSXDJTCPRHFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC)CSC2=NC3=CC=CC=C3C(=N2)NCCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Methoxy-3-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)phenyl)ethanone, with the molecular formula C26H25N3O2S, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is a derivative of quinazoline, a class known for various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

- Molecular Weight : 443.57 g/mol

- IUPAC Name : 1-[4-methoxy-3-[[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone

- Purity : Typically around 95%

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 1-(4-Methoxy-3-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)phenyl)ethanone exhibit significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A3 | PC3 | 10 |

| A2 | MCF-7 | 10 |

| A6 | HT-29 | 12 |

In a study involving quinazolinone-thiazole hybrids, certain derivatives demonstrated potent cytotoxicity against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines, suggesting that modifications in the quinazoline structure can enhance biological activity .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Quinazolines are known to possess antibacterial and antifungal properties. In a comparative study of various alkaloids, compounds with similar structures exhibited significant activity against both Gram-positive and Gram-negative bacteria and various fungal strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of quinazoline derivatives. Modifications to the phenyl and quinazoline rings can lead to enhanced potency and selectivity against specific targets. For instance, the introduction of thioether linkages has been associated with increased cytotoxicity .

Case Studies

- Cytotoxicity Evaluation : A series of quinazoline derivatives were synthesized and evaluated for their anticancer activity using the MTT assay. The results indicated that specific substitutions on the quinazoline core significantly influenced their inhibitory effects on cancer cell proliferation .

- Antibacterial Screening : In another study, a library of synthesized quinazolines was screened for antibacterial activity against common pathogens. The results highlighted several compounds that showed superior activity compared to standard antibiotics, emphasizing the potential of these derivatives as therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazoline Derivatives with Thioether Linkages

- 2-Mercapto-3-phenylquinazolin-4-one: Synthesized from anthranilic acid and phenyl isothiocyanate, this compound lacks the phenethylamino and methoxyphenyl ethanone groups. Its simpler structure limits its bioactivity spectrum compared to the target compound, which exhibits enhanced solubility and target affinity due to the phenethylamino substituent .

- The absence of a thioether linkage reduces its interaction with sulfur-dependent enzymes compared to the target compound .

Table 1: Key Differences in Quinazoline Derivatives

Ethanone Derivatives with Aromatic Substitutions

- 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone: This compound shares the methoxyphenyl ethanone core but replaces the quinazoline-thioether group with a triazole ring. It demonstrates antifungal activity but lacks the quinazoline-mediated kinase inhibition observed in the target compound .

- 1-[4-(1,3-benzothiazol-2-yl(naphthalen-1-ylmethyl)amino]phenyl]ethanone: Incorporates a benzothiazole-naphthalene hybrid, enhancing π-π stacking interactions. Its bulkier structure may reduce membrane permeability compared to the target compound .

Table 2: Ethanone-Based Structural Analogs

Thio-Functionalized Compounds

- 2-(4-Chlorophenyl)-1-(2-thioxothiazolidin-3-yl)ethan-1-one: Contains a thioxothiazolidinone ring and chlorophenyl group. This compound shows moderate antibacterial activity but lacks the quinazoline scaffold, which is critical for ATP-competitive binding in the target compound .

- 1-(4-chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone: Combines triazole, quinoline, and thioether groups. Its dual heterocyclic system enhances antiparasitic activity but introduces metabolic instability compared to the target compound .

Table 3: Thioether-Linked Compounds

Research Findings and Mechanistic Insights

- Target Compound: Molecular docking studies suggest that the phenethylamino group enhances hydrogen bonding with kinase active sites, while the thioether linkage stabilizes hydrophobic interactions. Its methoxy group improves solubility, a critical advantage over non-polar analogs like 2-mercapto-3-phenylquinazolin-4-one .

- Comparative Toxicity: The absence of a quinazoline ring in compounds like 1-(4-Methoxyphenyl)-2-triazol-1-yl-ethanone reduces hepatotoxicity risks but also diminishes therapeutic breadth .

- Metabolic Stability : Thioether-containing compounds, such as the target molecule, show slower hepatic clearance compared to ester or amide derivatives, as seen in ’s chalcone-triazole hybrids .

Q & A

Basic Research Questions

What are the optimal synthetic routes for 1-(4-methoxy-3-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)phenyl)ethanone?

The compound can be synthesized via Mannich reactions using phenethylamine hydrochloride as the amine component and appropriately substituted acetophenones. Key steps include:

- Alkylation of thiol-containing intermediates (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) to introduce the quinazolinylthio moiety .

- Condensation with 4-(phenethylamino)quinazoline-2-thiol under basic conditions (e.g., KOH/DMF) to form the thioether linkage .

- Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/chloroform) for ≥90% yield .

How is the structural integrity of this compound validated post-synthesis?

Multi-spectral analysis is critical:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.86 ppm, aromatic protons in the quinazolinyl region) .

- Mass spectrometry (EI-MS) : Verify molecular ion peaks (e.g., m/z 282 [M+1] for analogous structures) .

- Elemental analysis : Match calculated vs. experimental C, H, N, S percentages (e.g., ±0.3% deviation) .

What solvents are suitable for studying its solubility and stability?

Polar aprotic solvents (DMSO, DMF) enhance solubility for biological assays. For crystallization, ethanol/chloroform mixtures (1:1) yield stable polymorphs . Stability tests in aqueous buffers (pH 4–9) show <5% degradation over 48 hours at 25°C .

Advanced Research Questions

How can molecular docking predict its bioactivity against kinase targets?

- Target selection : Prioritize kinases (e.g., EGFR, VEGFR) due to quinazoline’s known inhibitory activity.

- Docking software : Use AutoDock Vina or Schrödinger Suite with PDB structures (e.g., 1M17 for EGFR).

- Key interactions : The quinazolinylthio group binds ATP pockets via H-bonding (N–H···O) and π-π stacking with phenylalanine residues. Substituents like methoxy enhance hydrophobic interactions .

- Validation : Compare docking scores (e.g., ΔG ≤ −8 kcal/mol) with experimental IC50 values .

How to resolve contradictions in spectral data for structural analogs?

- Case study : Discrepancies in NMR shifts for methoxy groups (δ 3.86 vs. 3.92 ppm) may arise from solvent polarity or crystallographic packing .

- Mitigation : Standardize solvent systems (DMSO-d6 for NMR) and cross-validate with X-ray crystallography (e.g., C–O bond lengths: 1.42 Å for methoxy groups) .

What strategies optimize SAR for cytotoxicity?

- Modify substituents :

- In vitro testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Analogues with 4-chloro substitution show IC50 ≤ 10 µM .

How does electronic structure influence photophysical properties?

- Dipole moments : Estimate via solvatochromic shifts in UV-Vis spectra (λmax ~ 320 nm in ethanol).

- TD-DFT calculations : Reveal charge transfer between the methoxyphenyl and quinazolinylthio groups, correlating with fluorescence quantum yields (ΦF ~ 0.15) .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.